Methyl 2-{[(propan-2-yl)carbamoyl]amino}benzoate
Description
Methyl 2-{[(propan-2-yl)carbamoyl]amino}benzoate is a urea derivative featuring a methyl benzoate core substituted at the ortho-position with a propan-2-yl carbamoyl urea group. This compound belongs to a class of disubstituted ureas, which are notable for their biological activities, including cytokinin, insecticidal, and anti-infective properties .
Properties
IUPAC Name |
methyl 2-(propan-2-ylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(2)13-12(16)14-10-7-5-4-6-9(10)11(15)17-3/h4-8H,1-3H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBHWUSZUUSAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603577 | |
| Record name | Methyl 2-{[(propan-2-yl)carbamoyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100075-58-9 | |
| Record name | Methyl 2-{[(propan-2-yl)carbamoyl]amino}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(propan-2-yl)carbamoyl]amino}benzoate typically involves the esterification of 2-aminobenzoic acid with methanol in the presence of a catalyst, followed by the introduction of the carbamoyl group through a reaction with isopropyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and output.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group or the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or carbamates.
Scientific Research Applications
Methyl 2-{[(propan-2-yl)carbamoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(propan-2-yl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl 2-({[2-(Methoxycarbonyl)phenyl]carbamoyl}amino)benzoate
Key Features :
- Molecular Formula : C₁₇H₁₆N₂O₅
- Crystal System : Orthorhombic, space group Pbca .
- Substituents: Two methyl benzoate fragments linked via a urea group. The phenyl rings form a dihedral angle of 42.1°, creating a non-planar conformation .
- Hydrogen Bonding : Stabilized by two intramolecular N–H⋯O bonds (forming S(6) rings) and intermolecular C–H⋯O interactions, leading to centrosymmetric dimers and layered crystal packing .
Synthesis : Synthesized via refluxing 2-(methoxycarbonyl)benzoic acid with diphenyl phosphoryl azide (DPPA) and triethylamine (Et₃N) in toluene, yielding 40% after purification .
Propyl 2-(4-methylbenzenesulfonamido)benzoate
Key Features :
Methyl 2-{[(propan-2-yl)carbamoyl]amino}benzoate (Target Compound)
Hypothetical Features (inferred from analogs):
- Molecular Formula : C₁₂H₁₅N₂O₃ (estimated).
Data Table: Comparative Analysis
Key Research Findings
Hydrogen Bonding and Crystal Packing: Urea derivatives like Methyl 2-({[2-(methoxycarbonyl)phenyl]carbamoyl}amino)benzoate exhibit intricate hydrogen-bonded networks critical for stabilizing crystal structures. These interactions may enhance thermal stability and influence bioavailability .
Substituent Impact on Properties :
- Bulky substituents (e.g., methoxycarbonylphenyl) increase molecular rigidity, as evidenced by the 42.1° dihedral angle between aromatic rings . In contrast, the smaller propan-2-yl group in the target compound may improve membrane permeability.
- Sulfonamide-containing analogs likely exhibit distinct reactivity (e.g., electrophilic substitution at sulfur) compared to urea derivatives, which undergo hydrolysis more readily .
Synthetic Methodologies :
- Urea derivatives are commonly synthesized using carbodiimides or azide-based reagents (e.g., DPPA), while sulfonamides often require sulfonyl chlorides .
Biological Activity
Methyl 2-{[(propan-2-yl)carbamoyl]amino}benzoate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a benzoate ester combined with a carbamoyl group, which contributes to its unique reactivity and biological properties. Its structure can be summarized as follows:
- Molecular Formula : C12H15N1O3
- Functional Groups : Benzoate ester, isopropyl carbamoyl
Research indicates that the biological activity of this compound may involve interactions with specific enzymes and receptors in various biological pathways. The compound's structure allows for potential covalent bonding with nucleophilic sites on proteins, which could alter their function and contribute to its observed activities.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Studies suggest that it exhibits significant activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Anticancer Activity
The compound has also shown promise in anticancer research. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and cell cycle arrest. For instance, compounds structurally similar to this compound have demonstrated IC50 values comparable to established chemotherapeutic agents .
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands out among similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-aminobenzoate | Lacks the carbamoyl group | Less reactive in biochemical contexts |
| Isopropyl carbamate | Contains the carbamoyl group | Lacks the benzoate ester; affects solubility |
| Methyl 4-{[(4-propan-2-ylphenyl)carbamoyl]amino}benzoate | Different positioning of functional groups | Potentially different reactivity profiles |
This table highlights the distinct characteristics of this compound, particularly its combination of a benzoate ester and an isopropyl carbamoyl group, which enhances its versatility in synthetic applications and potential therapeutic uses.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting strong antibacterial properties.
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations lower than those required for traditional chemotherapeutics, indicating its potential as an effective anticancer agent.
- Mechanistic Studies : Further mechanistic studies are underway to elucidate how this compound interacts at the molecular level with specific targets involved in cell signaling pathways related to cancer progression and microbial resistance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
